2-Chloro-4'-fluoro-3'-methylbenzophenone

Catalog No.
S744000
CAS No.
59396-46-2
M.F
C14H10ClFO
M. Wt
248.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4'-fluoro-3'-methylbenzophenone

CAS Number

59396-46-2

Product Name

2-Chloro-4'-fluoro-3'-methylbenzophenone

IUPAC Name

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

InChI

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3

InChI Key

DGGVFSJQDNUMIP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F

2-Chloro-4'-fluoro-3'-methylbenzophenone is an organic compound with the molecular formula C14H10ClFC_{14}H_{10}ClF and a molecular weight of approximately 252.68 g/mol. This compound belongs to the benzophenone family, characterized by two aromatic rings linked by a carbonyl group. The presence of chloro, fluoro, and methyl substituents on the benzene rings contributes to its unique chemical properties and reactivity. The specific arrangement of these substituents influences its physical properties, including solubility and melting point, as well as its potential applications in various fields such as pharmaceuticals and materials science.

  • Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur when using amines or thiols in the presence of a base.
  • Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines or thiols) with a base.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Potassium permanganate in acidic medium.

Major Products

  • Substitution: Various substituted benzophenones depending on the nucleophile used.
  • Reduction: 2-Chloro-4'-fluoro-3'-methylbenzyl alcohol.
  • Oxidation: 2-Chloro-4'-fluoro-3'-methylbenzoic acid.

Research indicates that benzophenone derivatives, including 2-Chloro-4'-fluoro-3'-methylbenzophenone, may exhibit biological activity due to their ability to interact with biological molecules. Some studies suggest potential applications as UV filters and antimicrobial agents. The presence of halogen atoms (chlorine and fluorine) may enhance interactions with biological targets, potentially affecting enzyme activity or receptor binding.

The synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. This method uses 2-chlorobenzoyl chloride and 3-fluoro-4-methyltoluene as starting materials, with aluminum chloride serving as a catalyst. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride, ensuring high yield and purity of the product .

Industrial Production Methods

In industrial settings, production methods are optimized for larger scale synthesis, focusing on controlling temperature, pressure, and reaction time to maximize yield and product quality. Continuous flow reactors may also be employed for efficiency.

2-Chloro-4'-fluoro-3'-methylbenzophenone has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Assays: Utilized in studies of enzyme interactions and as a probe for biochemical assays.
  • Specialty Chemicals: Employed in the production of various specialty chemicals and materials.

Interaction studies involving 2-Chloro-4'-fluoro-3'-methylbenzophenone often focus on its reactivity with different nucleophiles and its stability in various solvents. These studies help elucidate its potential applications in formulations and its behavior under different conditions. The specific interactions can vary based on the substituents present on the compound.

Several compounds share structural similarities with 2-Chloro-4'-fluoro-3'-methylbenzophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-4'-fluoro-3'-methylbenzoic acidC14H11ClFC_{14}H_{11}ClFContains a carboxylic acid functional group
4-ChlorobenzotrifluorideC7ClF3C_{7}ClF_{3}Lacks the benzophenone structure; used in various applications
3-Chloro-4'-fluoro-3'-methylbenzophenoneC14H10ClFC_{14}H_{10}ClFDifferent substitution pattern affecting reactivity

Uniqueness

The uniqueness of 2-Chloro-4'-fluoro-3'-methylbenzophenone lies in the specific arrangement of its substituents, which significantly influences its chemical reactivity and physical properties compared to similar compounds. This specificity can lead to unique applications in fields such as materials science and pharmaceuticals where other compounds may not be as effective.

2-Chloro-4'-fluoro-3'-methylbenzophenone (CAS: 59396-46-2) is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol. Its IUPAC name, (2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone, reflects the substitution pattern: a chlorine atom at the 2-position of one phenyl ring, and a fluorine atom and methyl group at the 4' and 3' positions of the second phenyl ring, respectively. Key identifiers include:

  • SMILES: CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F
  • InChIKey: DGGVFSJQDNUMIP-UHFFFAOYSA-N
    Common synonyms include 2-Chloro-4'-fluoro-3'-methylbenzophenone and MFCD09801642.

Historical Development and Synthesis Evolution

The compound’s synthesis builds on classical benzophenone methodologies. Benzophenone itself was first synthesized in 1874 via Friedel-Crafts acylation, a method later adapted for substituted derivatives. For 2-chloro-4'-fluoro-3'-methylbenzophenone, modern routes include:

  • Friedel-Crafts Acylation: Reacting 2-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene in the presence of AlCl₃.
  • Organometallic Approaches: Using lithiated intermediates, such as treating 2-chloro-4-fluorobenzonitrile with LDA (lithium diisopropylamide) and methyl iodide.

Industrial production employs continuous flow reactors to optimize yields (>80%) and purity.

Position within Benzophenone Family of Compounds

Benzophenones are diaryl ketones with applications ranging from UV stabilizers to pharmaceutical intermediates. This derivative distinguishes itself through its electron-withdrawing substituents (Cl, F) and methyl group, which enhance its stability and reactivity in cross-coupling reactions. Compared to simpler benzophenones like diphenyl ketone, its halogenation pattern allows selective functionalization at the 2- and 4'-positions.

Significance in Synthetic Organic Chemistry

The compound serves as a versatile intermediate:

  • Pharmaceutical Synthesis: Precursor to bioactive molecules, including kinase inhibitors and antitumor agents.
  • Materials Science: Modifies polymer photostability due to UV-absorbing properties.
    Its XLogP3 value of 4.4 predicts high lipid solubility, making it suitable for drug delivery systems.

IUPAC Designation and Structural Representation

The IUPAC name systematizes its structure:

  • Phenyl A: 2-chlorophenyl (C₆H₄Cl) at the ketone’s α-position.
  • Phenyl B: 4-fluoro-3-methylphenyl (C₆H₃FCH₃) at the β-position.
    The planar carbonyl group facilitates conjugation between rings, altering electronic properties (e.g., λₘₐₓ ~270 nm in UV-Vis).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight248.68 g/mol
XLogP34.4
Hydrogen Bond Acceptors2
Rotatable Bonds2

Table 2: Synthetic Routes Comparison

MethodConditionsYield
Friedel-CraftsAlCl₃, anhydrous72–85%
OrganometallicLDA, THF, -78°C60–74%

XLogP3

4.4

Wikipedia

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone

Dates

Last modified: 08-15-2023

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